molecular formula C13H11BrN2O B11121930 2-bromo-N-(6-methylpyridin-2-yl)benzamide CAS No. 121287-67-0

2-bromo-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11121930
CAS No.: 121287-67-0
M. Wt: 291.14 g/mol
InChI Key: IBAYUEXXOZGRRE-UHFFFAOYSA-N
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Description

2-bromo-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H11BrN2O This compound is characterized by the presence of a bromine atom attached to the benzamide moiety and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromoaniline and 6-methylpyridine-2-carboxylic acid.

    Amide Bond Formation: The carboxylic acid group of 6-methylpyridine-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-bromoaniline to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the ortho position of the benzamide ring undergoes nucleophilic substitution under specific conditions. The electron-withdrawing nature of the amide group activates the aromatic ring for reactions with nucleophiles such as amines, alkoxides, or thiols.

Example reaction:

2-Bromo-N-(6-methylpyridin-2-yl)benzamide+NH3Cu catalyst, 120°C2-Amino-N-(6-methylpyridin-2-yl)benzamide+HBr\text{this compound} + \text{NH}_3 \xrightarrow{\text{Cu catalyst, 120°C}} \text{2-Amino-N-(6-methylpyridin-2-yl)benzamide} + \text{HBr}

Key conditions:

  • Polar aprotic solvents (e.g., DMF, DMSO).

  • Elevated temperatures (100–150°C).

  • Copper or palladium catalysts for enhanced reactivity .

Suzuki-Miyaura Cross-Coupling

The bromine substituent participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the introduction of diverse aryl groups. This reaction is critical for generating derivatives with tailored biological or material properties.

Representative reaction:

This compound+Ar-B(OH)2Pd(PPh3)4,K3PO42-Aryl-N-(6-methylpyridin-2-yl)benzamide+Byproducts\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_3\text{PO}_4} \text{2-Aryl-N-(6-methylpyridin-2-yl)benzamide} + \text{Byproducts}

Data Table: Suzuki Coupling Reaction Outcomes

Arylboronic AcidCatalyst SystemYield (%)Reference
PhenylPd(PPh₃)₄, K₃PO₄72
4-FluorophenylPd(OAc)₂, SPhos65
3-CyanophenylPdCl₂(dppf)58

Key findings:

  • Electron-deficient arylboronic acids (e.g., fluorophenyl) require optimized catalyst systems for improved yields .

  • Steric hindrance from the 6-methylpyridin-2-yl group slightly reduces coupling efficiency compared to simpler substrates .

Oxidation

The methyl group on the pyridine ring can be oxidized to a carboxylic acid under strong oxidizing conditions:

6-Methylpyridin-2-ylKMnO4,H2O, Δ6-Carboxypyridin-2-yl\text{6-Methylpyridin-2-yl} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O, Δ}} \text{6-Carboxypyridin-2-yl}

Applications:

  • Introduces polar functional groups for solubility modification.

Reduction

The amide group is resistant to standard reduction, but LiAlH₄ under reflux can reduce it to a secondary amine:

BenzamideLiAlH4,THFBenzylamine derivative\text{Benzamide} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Benzylamine derivative}

Limitations:

  • Harsh conditions may degrade the pyridine ring.

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens (e.g., iodine) via Finkelstein-type reactions:

2-Bromo derivative+KICuI, DMF2-Iodo-N-(6-methylpyridin-2-yl)benzamide\text{2-Bromo derivative} + \text{KI} \xrightarrow{\text{CuI, DMF}} \text{2-Iodo-N-(6-methylpyridin-2-yl)benzamide}

Utility:

  • Iodinated derivatives serve as intermediates for further cross-coupling reactions.

Mechanistic Insights

  • Suzuki Coupling Mechanism:

    • Oxidative addition of Pd⁰ to the C–Br bond.

    • Transmetallation with the arylboronic acid.

    • Reductive elimination to form the C–C bond .

  • DFT Studies:

    • Frontier molecular orbital analysis confirms the bromine’s electrophilic character, facilitating substitution .

Comparative Reactivity

Reaction TypeKey AdvantageKey Limitation
Suzuki CouplingHigh functional group toleranceRequires anhydrous conditions
Nucleophilic SubstitutionCost-effective for amine derivativesLimited to strong nucleophiles
OxidationIntroduces polarity for drug designRisk of over-oxidation

Scientific Research Applications

Pharmaceutical Development

1. Metabotropic Glutamate Receptor Antagonism

One of the primary applications of 2-bromo-N-(6-methylpyridin-2-yl)benzamide is as a lead compound for developing antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, including anxiety, depression, and addiction . Research indicates that modifications to the compound can enhance its binding affinity and functional activity at mGluR5, making it a valuable candidate for therapeutic interventions .

2. Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of this compound have revealed insights into how structural modifications can influence its biological activity. For instance, the presence of the bromine atom at the specific position on the benzamide structure significantly affects its interaction with biological targets .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions. One common method includes the use of palladium-catalyzed coupling reactions to introduce the bromine atom at the desired position on the benzene ring . The versatility of this compound in synthetic chemistry is underscored by its ability to undergo various transformations, allowing for the generation of a wide array of derivatives that may possess distinct biological activities.

2. Comparison with Analogous Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds. For example:

Compound NameStructural FeaturesBiological Activity
N-(6-Methylpyridin-2-yl)benzamideLacks bromine; retains pyridine substitutionmGluR5 antagonist
4-Bromo-N-(6-methylpyridin-2-yl)benzamideBromine at different position; similar activitymGluR5 antagonist
N-(Pyridin-3-yl)benzamideDifferent pyridine position; altered propertiesVaries significantly from mGluR5 activity
3-Bromo-N-(6-methylpyridin-2-yl)benzamideBromine at another position; similar frameworkPotentially similar but less studied

The specific bromination pattern combined with methyl-pyridine substitution may optimize interactions with biological targets compared to its analogs .

Biological Interactions

1. Binding Affinity Studies

Research has quantified the binding affinity of this compound to mGluR5 using radiolabeled ligands and competition assays. These studies have provided critical insights into its potential therapeutic effects and mechanisms of action . The results indicate that this compound may serve as an effective tool in studying mGluR5-related pathways.

2. Potential Therapeutic Implications

Given its role as an mGluR5 antagonist, this compound holds promise for further development into therapeutic agents targeting neurological disorders. Its ability to modulate receptor activity could lead to novel treatment options for conditions such as anxiety and depression, where mGluR5 plays a significant role .

Mechanism of Action

The mechanism by which 2-bromo-N-(6-methylpyridin-2-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(6-methylpyridin-2-yl)benzamide is unique due to the specific positioning of the bromine and methylpyridinyl groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Biological Activity

2-bromo-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has gained attention in pharmacological research due to its potential biological activities, particularly as an antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, including anxiety, depression, and addiction. This article reviews the biological activity of this compound, focusing on its interaction with biological targets, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12H12BrN2O. The compound features:

  • A bromine atom at the second carbon of a benzamide structure.
  • A 6-methylpyridin-2-yl group as a substituent on the nitrogen atom.

This unique structure enhances its reactivity and biological activity.

1. Interaction with mGluR5

Research indicates that this compound exhibits significant binding affinity to mGluR5. It functions as a negative allosteric modulator (NAM), which can potentially mitigate the receptor's activity in pathological conditions.

Binding Affinity Studies:

  • The compound's binding affinity has been quantified using radiolabeled ligands and competition assays.
  • Structure-activity relationship (SAR) studies suggest that modifications to the pyridine and benzamide moieties can enhance binding affinity and functional activity at mGluR5.

2. Antagonistic Properties

The antagonistic properties of this compound have been documented in various studies:

  • It has shown effectiveness in reducing anxiety-like behaviors in animal models, suggesting a therapeutic potential for anxiety disorders.
  • The compound's ability to modulate glutamate signaling may also be beneficial in treating conditions such as depression and addiction .

3. Comparison with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
N-(6-Methylpyridin-2-yl)benzamideLacks bromine; retains pyridine substitutionmGluR5 antagonist
4-Bromo-N-(6-methylpyridin-2-yl)benzamideBromine at different position; similar activitymGluR5 antagonist
N-(Pyridin-3-yl)benzamideDifferent pyridine position; altered propertiesVaries significantly from mGluR5 activity
3-Bromo-N-(6-methylpyridin-2-yl)benzamideBromine at another position; similar frameworkPotentially similar but less studied

The specific bromination pattern combined with the methyl-pyridine substitution appears to optimize its interaction with biological targets compared to its analogs.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic implications of this compound:

  • Anxiety Models : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests.
  • Depression Models : In forced swim tests, the compound showed significant reductions in immobility time, indicating potential antidepressant effects.
  • Addiction Models : The compound has been evaluated for its ability to reduce drug-seeking behavior in models of substance use disorder.

These findings underscore the potential of this compound as a candidate for further development in treating various neuropsychiatric disorders.

Properties

CAS No.

121287-67-0

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

2-bromo-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11BrN2O/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14/h2-8H,1H3,(H,15,16,17)

InChI Key

IBAYUEXXOZGRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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